molecular formula C11H6ClF2N5S B3007223 3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide CAS No. 477871-73-1

3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide

Cat. No.: B3007223
CAS No.: 477871-73-1
M. Wt: 313.71
InChI Key: PRQISCITYFZMIS-UHFFFAOYSA-N
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Description

3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide is a useful research compound. Its molecular formula is C11H6ClF2N5S and its molecular weight is 313.71. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound “3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The mode of action of this compound is likely related to its interaction with its target enzymes. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . For instance, in the case of aromatase inhibitors, the compound may bind to the active site of the enzyme, preventing it from catalyzing the conversion of androgens to estrogens .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific enzyme targets. For example, if the compound acts as an aromatase inhibitor, it would affect the steroidogenesis pathway, leading to a decrease in estrogen production . This could have downstream effects on various physiological processes, including the regulation of the menstrual cycle and the growth of certain types of breast cancer cells.

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound’s structure suggests that it may form hydrogen bonds with different targets, which could potentially improve its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If the compound acts as an aromatase inhibitor, for example, it could lead to a decrease in estrogen levels, which could inhibit the growth of estrogen-dependent breast cancer cells .

Biological Activity

Overview

3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide is a heterocyclic compound notable for its potential biological activities. It features a triazolo-pyridazine structure, which has been associated with various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine. Its molecular formula is C6H2ClF2N4C_6H_2ClF_2N_4, and it has a molecular weight of approximately 202.05 g/mol. The presence of both chlorine and difluoromethyl groups contributes to its unique chemical reactivity and biological activity.

PropertyValue
IUPAC Name6-chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC₆H₂ClF₂N₄
Molecular Weight202.05 g/mol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. It has been shown to interact with:

  • Enzymes : Such as carbonic anhydrase and phosphodiesterase.
  • Cell Signaling Pathways : Modulating pathways that influence cell proliferation and apoptosis.

The compound's structure allows it to bind effectively to the active sites of target enzymes, leading to inhibition and subsequent biological effects.

Anticancer Activity

Research indicates that compounds with triazolo-pyridazine structures exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Lines : Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. The presence of halogen substituents (like chlorine) enhances this activity.
  • Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, these compounds have shown synergistic effects in breast cancer models (e.g., MDA-MB-231 cells) .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
  • Fungal Activity : Studies have indicated effectiveness against certain fungal strains, further supporting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in recent studies:

  • Inhibition of Inflammatory Mediators : The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro.
  • Comparative Studies : Its anti-inflammatory activity was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities related to this compound:

  • Synthesis and Structure-Activity Relationship (SAR) :
    • A comprehensive study on the SAR revealed that modifications at specific positions on the triazolo-pyridazine ring significantly influenced biological activity. Substituents such as halogens enhanced enzyme inhibition .
  • In Vivo Studies :
    • Animal models have demonstrated the efficacy of these compounds in reducing tumor sizes when administered alongside conventional therapies .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, indicating potential for oral bioavailability .

Properties

IUPAC Name

3-[chloro(difluoro)methyl]-6-pyridin-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2N5S/c12-11(13,14)10-17-16-7-4-5-9(18-19(7)10)20-8-3-1-2-6-15-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQISCITYFZMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=NN3C(=NN=C3C(F)(F)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323794
Record name 3-[chloro(difluoro)methyl]-6-pyridin-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822348
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477871-73-1
Record name 3-[chloro(difluoro)methyl]-6-pyridin-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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